molecular formula C16H17F6N5O5P B1462684 Sitagliptin-d4 Phosphate CAS No. 1432063-88-1

Sitagliptin-d4 Phosphate

Cat. No. B1462684
M. Wt: 508.33 g/mol
InChI Key: CUFRPSLDGPIQBE-JBNLRCFGSA-N
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Description

Sitagliptin-d4 Phosphate is the deuterium labeled Sitagliptin phosphate . Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .


Synthesis Analysis

Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sitagliptin-d4 Phosphate include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .

Scientific Research Applications

Pharmacological Applications

Sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, is primarily known for its role in treating type 2 diabetes. It enhances the levels of active glucagon-like peptide-1 (GLP-1), leading to an increase in insulin release and a decrease in glucagon secretion, demonstrating significant reductions in glycosylated hemoglobin (HbA1c) (Zerilli & Pyon, 2007).

Solid-State Characterization

Understanding the solid-state characteristics of sitagliptin is crucial for pharmaceutical formulation. Different crystalline forms, such as sitagliptin phosphate monohydrate, anhydrous, and base form, have been analyzed using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). These studies help establish the most suitable form for developing pharmaceutical dosage forms (Stofella et al., 2019).

Synthesis and Manufacturing

The efficient synthesis of sitagliptin is vital for large-scale production. A highly efficient synthesis process has been developed, significantly reducing the total waste generated per kilogram of sitagliptin produced and eliminating aqueous waste streams (Hansen et al., 2009).

Extemporaneous Preparation and Stability

The preparation of a stable sitagliptin phosphate solution is essential for patients who cannot take oral solid dosage forms. A study has successfully prepared a stable extemporaneous solution using pure sitagliptin phosphate powder, providing an alternative for patients with swallowing problems (Zaid et al., 2022).

Hepatoprotective Effects

Sitagliptin has shown hepatoprotective effects against methotrexate-induced liver toxicity. This suggests its potential application beyond diabetes management, possibly mediated through modulation of Nrf2 and NF-κB signaling pathways and suppression of inflammatory and apoptotic processes (Abo-Haded et al., 2017).

Process Impurities and Degradants Analysis

Analyzing process impurities and degradants of sitagliptin phosphate is crucial for ensuring the safety and efficacy of the drug. Validated methods like RP-LC have been developed for this purpose (Vuyyuru et al., 2017).

Anti-Inflammatory Action

Sitagliptin has demonstrated an anti-inflammatory action, suggesting its potential use in inflammatory conditions. This effect might be linked to the suppression of proinflammatory cytokines and signaling pathways (Makdissi et al., 2012).

Safety And Hazards

Sitagliptin-d4 Phosphate may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sitagliptin has been found to have a novel target closely related to DPP4 for type 2 diabetes mellitus (T2DM). This study used different methods to prove that ACE2 may be another novel target of sitagliptin for T2DM, which extended the application of ACE2 in improving diabetes mellitus .

properties

InChI

InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFRPSLDGPIQBE-JBNLRCFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F6N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitagliptin-d4 Phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Scherf-Clavel, P Högger - Journal of Chromatography B, 2015 - Elsevier
For analysis of the anti-diabetic drugs metformin and sitagliptin and the renal clearance marker creatinine in the same human dried blood spot (DBS) extract two liquid chromatography …
Number of citations: 44 www.sciencedirect.com
D Krakkó, V Licul-Kucera, G Záray, VG Mihucz - Microchemical Journal, 2019 - Elsevier
A fit-to-purpose ultra-high performance liquid chromatographic high resolution mass spectrometric method was developed for the ultra-trace analysis of 10 active pharmaceutical …
Number of citations: 38 www.sciencedirect.com
B Dömölki, D Krakkó, P Dobosy, Z Trabert, Á Illés… - Ecological …, 2022 - Elsevier
… , 98% ≥ purity), namely, ciprofloxacin-d8 (CIPR-d8), clarithromycin‐N‐methyl‐d3 (CLAR-d3), diclofenac‐d4 (DICL-d4), racemic metoprolol‐d7 (METO-d7), sitagliptin‐d4 phosphate (…
Number of citations: 4 www.sciencedirect.com

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